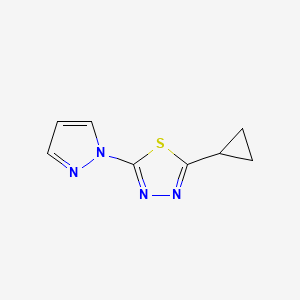
2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-cyclopropyl-5-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1622840-11-2 . Its molecular weight is 199.26 .
Molecular Structure Analysis
The molecular formula of “2-cyclopropyl-5-(1H-pyrazol-1-yl)aniline” is C12H13N3 . The InChI code for this compound is 1S/C12H13N3/c13-12-8-10(15-7-1-6-14-15)4-5-11(12)9-2-3-9/h1,4-9H,2-3,13H2 .Scientific Research Applications
Synthesis and Biological Evaluation
2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles showed promising results in cytotoxicity and antioxidant activities (Hamama et al., 2013). Similarly, the synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][1,2,3]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones revealed the potential of these compounds in forming new tricyclic heterocycles (Vysokova et al., 2018).
Antimicrobial and Antioxidant Properties
These derivatives also exhibit significant antimicrobial and antioxidant properties. Research has shown the efficient synthesis and antimicrobial evaluation of these derivatives, highlighting their potential in treating microbial infections (Jilloju et al., 2021). Another study on the utility of these compounds in the synthesis of heterocyclic compounds with antimicrobial activity further emphasizes their significance in this domain (Abdelhamid et al., 2019).
Insecticidal and Fungicidal Applications
In the agricultural sector, these compounds have been studied for their fungicidal and insecticidal properties. For instance, the synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) indicate their potential as fungicides (Chen et al., 2000). Another study focused on the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggests their application in pest control (Fadda et al., 2017).
Properties
IUPAC Name |
2-cyclopropyl-5-pyrazol-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-4-9-12(5-1)8-11-10-7(13-8)6-2-3-6/h1,4-6H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIFEAMSASOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
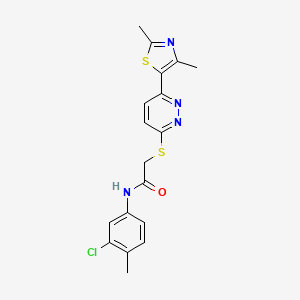
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)
![N-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2816740.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2816742.png)

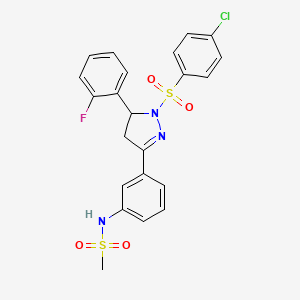
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2816747.png)
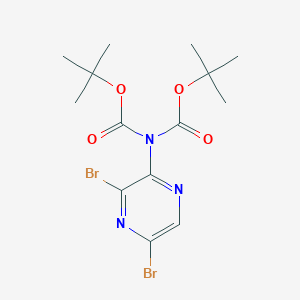
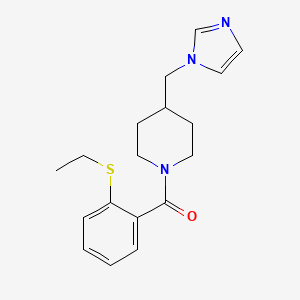
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
